molecular formula C8H5BrClN3 B13656791 7-Bromo-6-chloroquinazolin-4-amine

7-Bromo-6-chloroquinazolin-4-amine

Cat. No.: B13656791
M. Wt: 258.50 g/mol
InChI Key: HMGSJSQTSOHAHT-UHFFFAOYSA-N
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Description

7-Bromo-6-chloroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5BrClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloroquinazolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,6-dichlorobenzonitrile.

    Bromination: The 2,6-dichlorobenzonitrile undergoes regioselective bromination to introduce the bromine atom at the desired position.

    Cyclization: The brominated intermediate is then subjected to cyclization with hydrazine to form the quinazoline ring system.

The overall yield of this synthetic route is approximately 38-45% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

    Cyclization Reactions: It can be used as an intermediate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Cyclization: Hydrazine is commonly used for cyclization reactions to form the quinazoline ring system.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloroquinazolin-4-amine is not fully elucidated. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and chlorine atoms make it a versatile intermediate for further functionalization and the synthesis of complex molecules.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-6-chloroquinazolin-4-amine

InChI

InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H,(H2,11,12,13)

InChI Key

HMGSJSQTSOHAHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CN=C2N

Origin of Product

United States

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